2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester

CAS No.: 2121512-77-2

Cat. No.: VC13650973

Molecular Formula: C13H15BClF3O3

Molecular Weight: 322.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-77-2 |

|---|---|

| Molecular Formula | C13H15BClF3O3 |

| Molecular Weight | 322.52 g/mol |

| IUPAC Name | 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)15)19-13(16,17)18/h5-7H,1-4H3 |

| Standard InChI Key | GOCUJQHERNLIPA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

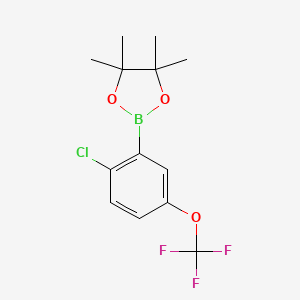

2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester belongs to the class of arylboronic acid pinacol esters, which are widely used in Suzuki-Miyaura couplings. Its molecular formula is C₁₃H₁₅BClF₃O₃, with a molecular weight of 322.52 g/mol. The compound’s structure features a phenyl ring substituted at the 2-position with a chlorine atom and at the 5-position with a trifluoromethoxy (-OCF₃) group, both of which enhance its electronic and steric properties (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2121512-77-2 |

| Molecular Formula | C₁₃H₁₅BClF₃O₃ |

| Molecular Weight | 322.52 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Storage Conditions | 2–8°C |

| Hazard Statements | H315, H319, H335 |

The trifluoromethoxy group contributes to the compound’s lipophilicity and metabolic stability, making it valuable in drug design.

Synthesis and Production Methods

The synthesis of this compound follows established protocols for arylboronic acid pinacol esters. As detailed in the Royal Society of Chemistry’s supplementary procedures , the general method involves:

-

Borylation of Phenyl Halides: Aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

-

Purification: The crude product is purified via flash column chromatography (PE/EtOAc gradients) .

For 2-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester, the precursor 2-chloro-5-(trifluoromethoxy)phenylboronic acid undergoes esterification with pinacol in diethyl ether, yielding the product in ~80–90% purity after chromatography. Industrial-scale production often employs continuous flow reactors to optimize yield and reduce reaction times.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This boronic ester is pivotal in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation. For example, it couples with aryl halides to generate biaryl structures, a common motif in pharmaceuticals. The electron-withdrawing -OCF₃ group activates the boronic ester toward electrophilic substitution, enhancing reaction efficiency.

Pharmaceutical Intermediates

The compound’s structural features align with trends in drug discovery, where chloro and trifluoromethoxy groups improve target binding and pharmacokinetics. It has been used in synthesizing kinase inhibitors and antimicrobial agents.

Table 2: Comparative Reactivity of Analogous Boronic Esters

| Compound | Substituents | Relative Reactivity (vs. Ph-Bpin) |

|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)phenyl-Bpin | Cl, -OCF₃ | 1.8× |

| 2-Chloro-6-(trifluoromethyl)phenyl-Bpin | Cl, -CF₃ | 1.5× |

| 4-Methylphenyl-Bpin | -CH₃ | 0.7× |

Data extrapolated from synthetic yields in and .

Comparative Analysis with Structural Analogues

2-Chloro-6-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS 1451391-09-5)

This analogue substitutes -OCF₃ with -CF₃ at the 6-position. The -CF₃ group increases electron-withdrawing effects but reduces steric bulk compared to -OCF₃, leading to faster coupling kinetics .

2-Fluoro-5-nitrophenylboronic Acid Pinacol Ester (CAS 425378-68-3)

The nitro group in this derivative enhances reactivity toward nucleophilic aromatic substitution but compromises stability under acidic conditions .

Recent Developments and Future Directions

Recent advances focus on leveraging this compound in stereoselective syntheses and metal-free couplings. For instance, its use in photoinduced borylation reactions has shown promise for constructing complex heterocycles. Future research may explore its application in covalent inhibitor design and agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume